[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.: 876710-43-9
VCID: VC8145638
InChI: InChI=1S/C9H18N2O2/c1-10-5-3-8(4-6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)
SMILES: CN1CCC(CC1)N(C)CC(=O)O
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid

CAS No.: 876710-43-9

Cat. No.: VC8145638

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid - 876710-43-9

Specification

CAS No. 876710-43-9
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name 2-[methyl-(1-methylpiperidin-4-yl)amino]acetic acid
Standard InChI InChI=1S/C9H18N2O2/c1-10-5-3-8(4-6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)
Standard InChI Key JOQKJDWQPSADLW-UHFFFAOYSA-N
SMILES CN1CCC(CC1)N(C)CC(=O)O
Canonical SMILES CN1CCC(CC1)N(C)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid belongs to the piperidine derivative family, a class of nitrogen-containing heterocycles widely utilized in medicinal chemistry. Its IUPAC name reflects the substitution pattern: a methyl group at the 1-position of the piperidine ring, an amino linkage at the 4-position, and an acetic acid moiety. Key identifiers include:

PropertyValueSource
CAS Number876710-43-9
Molecular FormulaC9H18N2O2\text{C}_9\text{H}_{18}\text{N}_2\text{O}_2
Molecular Weight186.255 g/mol
PubChem CID6483861

The piperidine ring adopts a chair conformation, with the methyl group at the 1-position enhancing steric stability. The acetic acid substituent introduces polarity, influencing solubility and reactivity .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of piperidine derivatives often involves reductive amination or Grignard reactions. A patent describing the preparation of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide provides insights into analogous methodologies :

  • Transfer Hydrogenation: Piperidine-4-carboxylic acid is methylated using formaldehyde under ambient pressure with a palladium catalyst to yield 1-methylpiperidine-4-carboxylic acid .

  • Amidation: Reaction with thionyl chloride and diethylamine produces N,N-diethyl-1-methylpiperidine-4-carboxamide .

  • Grignard Coupling: A Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride) facilitates coupling with 2,6-dibromopyridine, followed by hydrobromic acid treatment to form (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide .

Optimization Challenges

Key challenges include minimizing discoloration during high-temperature steps and achieving high enantiomeric purity. The patent notes that catalyst loads >0.02 wt% at 70°C yield white crystalline products, whereas lower loads produce discolored intermediates .

Applications in Pharmaceutical Research

Drug Intermediate

Its role as a synthetic intermediate is underscored by its use in preparing acylated pyridinyl derivatives, which are explored for their pharmacokinetic profiles . The acetic acid moiety allows further functionalization via esterification or amidation .

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